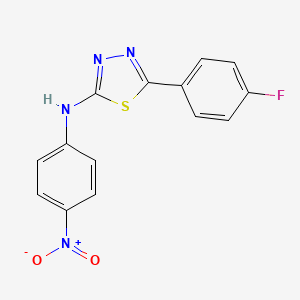
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the oxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted oxazoles. These products can have different chemical and physical properties, making them useful in various applications .
科学研究应用
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target involved .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol
- (5-Methyl-4-(difluoromethyl)oxazol-2-yl)methanol
- (5-Methyl-4-(trifluoromethyl)thiazol-2-yl)methanol .
Uniqueness
The presence of the trifluoromethyl group in (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
属性
分子式 |
C6H6F3NO2 |
|---|---|
分子量 |
181.11 g/mol |
IUPAC 名称 |
[5-methyl-4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(6(7,8)9)10-4(2-11)12-3/h11H,2H2,1H3 |
InChI 键 |
NBDUZRCVSCIXCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
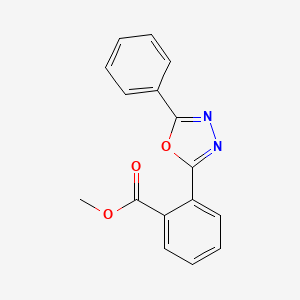
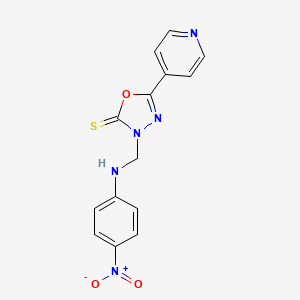
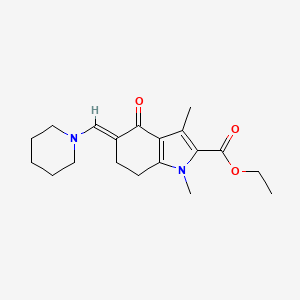
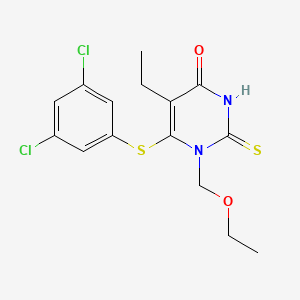
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
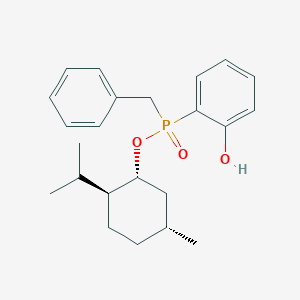

![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
